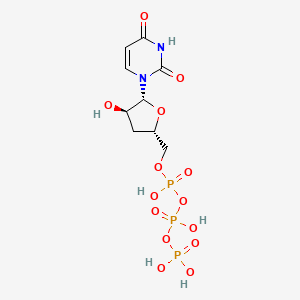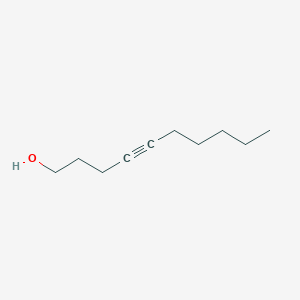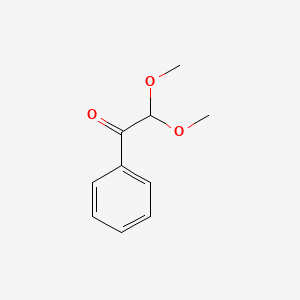
2,2-Dimethoxy-1-phenylethanone
Übersicht
Beschreibung
2,2-Dimethoxy-1-phenylethanone , also known as 2,2-dimethoxy-1,2-diphenylethanone , is an organic compound with the chemical formula C₁₆H₁₆O₃ . It falls under the class of aromatic ketones . The compound consists of a phenyl ring attached to a ketone functional group, with two methoxy (CH₃O-) groups at the para position on the phenyl ring .
Synthesis Analysis
The synthesis of this compound involves various methods, including Friedel-Crafts acylation . In this reaction, benzene reacts with 2,2-dimethoxypropanoyl chloride (or its equivalent) in the presence of a Lewis acid catalyst (such as aluminum chloride). The acylation of benzene leads to the formation of the desired product .
Molecular Structure Analysis
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Interaction with Water Molecules
2,2-Dimethoxy-1-phenylethanone, along with similar molecules like 2-phenyl-2-propanol, has been studied for its interactions with water molecules. These interactions are important in understanding the electrical insulating ability of cross-linked polyethylene. Quantum chemical calculations and molecular dynamics simulations have shown that this compound interacts strongly with water molecules, which can impact the formation of water clusters inside insulating materials, leading to insulation degradation (Iwata, 2017).
Photopolymerization in Dental Applications
This compound is used as a photoinitiator in photopolymerizations to create polymer networks for dental applications. Its efficiency in initiating the polymerization of various acrylates and methacrylates has been investigated, with the focus on understanding the effects of monomer structure on volume shrinkage during polymerization. This research is significant in developing dental materials with optimized properties (Bland & Peppas, 1996).
Photophysics in Copolymer Derivatives
The photophysical properties of this compound have been examined in segmented block copolymer derivatives. These studies are crucial for understanding the fluorescence properties and exciton confinement in chromophore moieties of these copolymers, which have implications in materials science and optoelectronics (Kyllo et al., 2001).
Polymer Synthesis for Information Storage
In the field of information storage systems, this compound has been used as a photoinitiator in the polymerization of multiethylene glycol dimethacrylates. The resulting highly crosslinked polydimethacrylates were analyzed for their thermo-mechanical properties and swelling behavior, providing insights into the kinetics of the polymerization reactions (Bowman et al., 1988).
Use in Photoinitiating Acrylate and Polyester Resins
This compound has been compared with other photoinitiators like acylphosphine oxides for its efficiency in initiating the polymerization of acrylate and unsaturated polyester resins. This research helps in determining the most effective photoinitiators for specific polymerization processes in the industry (Baxter et al., 1988).
Eigenschaften
IUPAC Name |
2,2-dimethoxy-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10(13-2)9(11)8-6-4-3-5-7-8/h3-7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBMZFHIYRDKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)C1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289873 | |
| Record name | 2,2-dimethoxy-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6956-56-5 | |
| Record name | NSC65053 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65053 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-dimethoxy-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



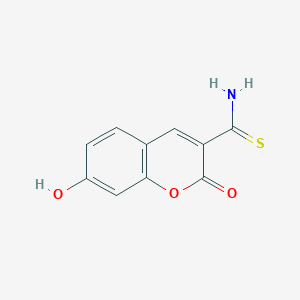

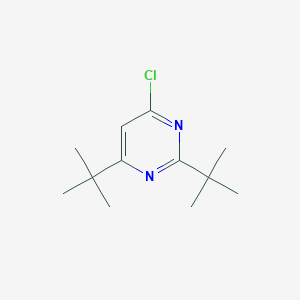
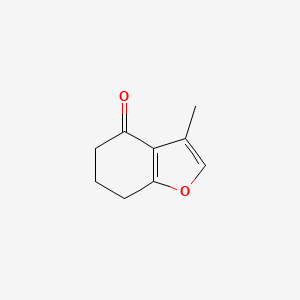
![4-[[(2,6-Difluorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B3056109.png)
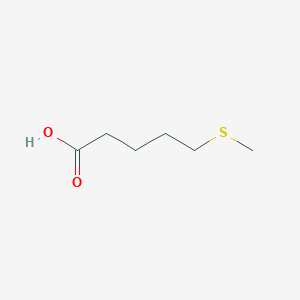
![N-[4-(Chloroacetyl)-2,5-dimethylphenyl]acetamide](/img/structure/B3056111.png)

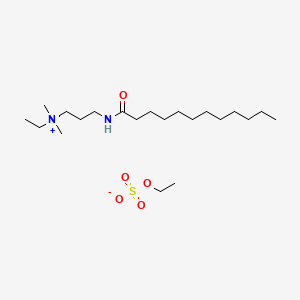

![[1,1'-Biphenyl]-2-amine, 4-methyl-, hydrochloride](/img/structure/B3056117.png)
